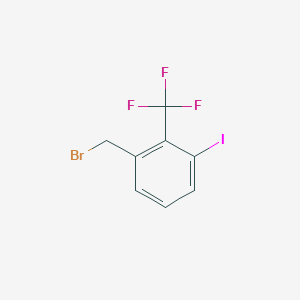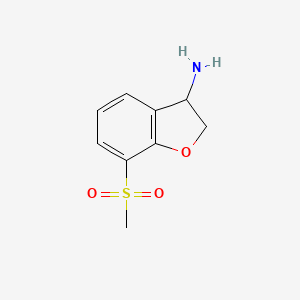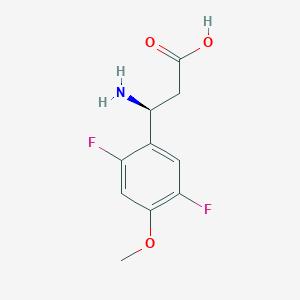
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a difluoromethoxyphenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,5-difluoro-4-methoxybenzaldehyde and an appropriate amino acid derivative. The synthetic route may involve steps like nucleophilic substitution, reduction, and amination under controlled conditions. Specific reagents and catalysts, such as palladium or platinum-based catalysts, may be employed to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary amines or alcohols.
Scientific Research Applications
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluoromethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-(4,5-difluoro-2-methoxyphenyl)propanoic acid
- (3S)-3-Amino-3-(2,4-difluoro-5-methoxyphenyl)propanoic acid
- (3S)-3-Amino-3-(2,5-difluoro-4-ethoxyphenyl)propanoic acid
Uniqueness
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid is unique due to the specific positioning of the difluoromethoxy group, which can influence its reactivity and interaction with biological targets. This positioning can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
Molecular Formula |
C10H11F2NO3 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO3/c1-16-9-3-6(11)5(2-7(9)12)8(13)4-10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
FBOHISAANQQURI-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)F)[C@H](CC(=O)O)N)F |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(CC(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


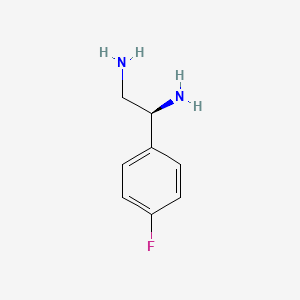
![(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)




![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)
![1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13038879.png)
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid](/img/structure/B13038881.png)
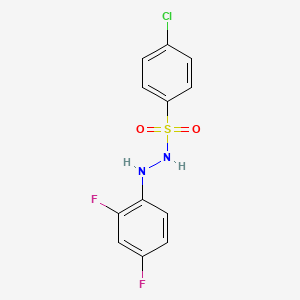
![(1R,3aS,3bR,9aR,9bR,11aR)-9b-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B13038903.png)
![(1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038911.png)
